amine CAS No. 128349-17-7](/img/structure/B1374211.png)
[2-Amino-1-(furan-2-yl)ethyl](benzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(furan-2-yl)ethylamine is an organic compound with the molecular formula C13H16N2O It consists of a furan ring, an ethylamine chain, and a benzylamine group
Mechanism of Action
Target of Action
It’s worth noting that both furan and benzylamine derivatives have been found to interact with a variety of biological targets .
Mode of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological properties . Similarly, benzylamine derivatives have been associated with various biological activities . The compound likely interacts with its targets, leading to changes at the molecular level that result in its biological effects.
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the furan ring in the molecule could potentially improve the pharmacokinetic characteristics of the compound, optimizing solubility and bioavailability parameters .
Result of Action
Given the known biological activities of furan and benzylamine derivatives, it’s plausible that the compound could have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(furan-2-yl)ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme monoamine oxidase (MAO), where 2-Amino-1-(furan-2-yl)ethylamine acts as a substrate. This interaction leads to the oxidative deamination of the compound, producing corresponding aldehydes, ammonia, and hydrogen peroxide. Additionally, 2-Amino-1-(furan-2-yl)ethylamine can interact with neurotransmitter receptors, influencing neurotransmission processes .
Cellular Effects
The effects of 2-Amino-1-(furan-2-yl)ethylamine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By modulating cAMP levels, 2-Amino-1-(furan-2-yl)ethylamine can affect gene expression and cellular metabolism. Furthermore, this compound has shown potential in altering the activity of ion channels, thereby impacting cellular excitability and neurotransmission .
Molecular Mechanism
At the molecular level, 2-Amino-1-(furan-2-yl)ethylamine exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of various enzymes, such as adenylate cyclase, which in turn affects the production of secondary messengers like cAMP. Additionally, 2-Amino-1-(furan-2-yl)ethylamine can modulate gene expression by interacting with transcription factors, leading to changes in protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(furan-2-yl)ethylamine have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 2-Amino-1-(furan-2-yl)ethylamine can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are crucial for understanding the potential therapeutic applications of the compound .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(furan-2-yl)ethylamine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and memory retention. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications. Additionally, chronic exposure to high doses of 2-Amino-1-(furan-2-yl)ethylamine can result in adverse effects on organ function.
Metabolic Pathways
2-Amino-1-(furan-2-yl)ethylamine is involved in several metabolic pathways. It undergoes oxidative deamination by monoamine oxidase, leading to the formation of corresponding aldehydes. Additionally, the compound can be conjugated with glucuronic acid or sulfate, facilitating its excretion from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 2-Amino-1-(furan-2-yl)ethylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, 2-Amino-1-(furan-2-yl)ethylamine can accumulate in certain tissues, such as the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
2-Amino-1-(furan-2-yl)ethylamine exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, the compound can be transported into the nucleus, where it influences gene expression by interacting with transcription factors. The subcellular localization of 2-Amino-1-(furan-2-yl)ethylamine is crucial for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(furan-2-yl)ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 2-furylacetaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Another approach involves the reductive amination of 2-furylacetone with benzylamine using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. This method also requires an organic solvent, such as methanol, and is conducted under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of 2-Amino-1-(furan-2-yl)ethylamine may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(furan-2-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the nature of the substituent.
Scientific Research Applications
2-Amino-1-(furan-2-yl)ethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(furan-2-yl)ethylamine: Similar structure but with a phenyl group instead of a benzyl group.
2-Amino-1-(furan-2-yl)ethylamine: Contains a methyl group instead of a benzyl group.
2-Amino-1-(furan-2-yl)ethylamine: Contains an ethyl group instead of a benzyl group.
Uniqueness
2-Amino-1-(furan-2-yl)ethylamine is unique due to the presence of both a furan ring and a benzylamine group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-1-(furan-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-12(13-7-4-8-16-13)15-10-11-5-2-1-3-6-11/h1-8,12,15H,9-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDALBLPFPHENJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CN)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
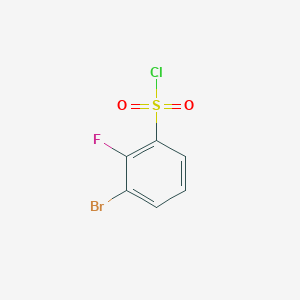
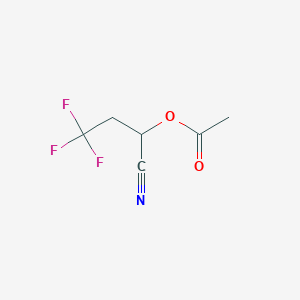
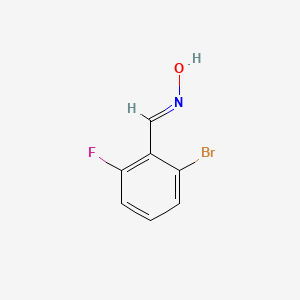
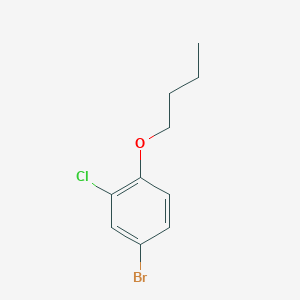
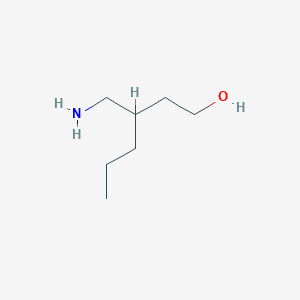
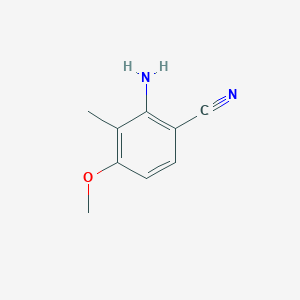
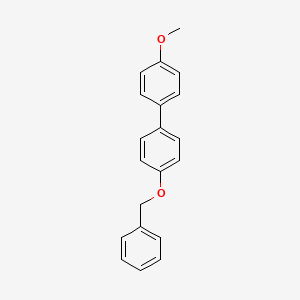

![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)
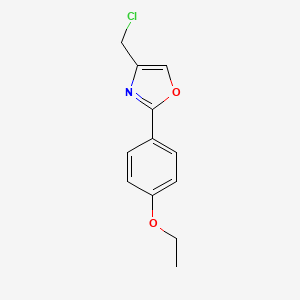
![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)
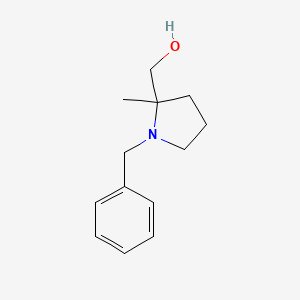

amine](/img/structure/B1374151.png)
